molecular formula C6H13ClN2O3 B2707781 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride CAS No. 2567498-26-2

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride

Cat. No.: B2707781
CAS No.: 2567498-26-2
M. Wt: 196.63
InChI Key: DXZPHEBRASWEPR-UHFFFAOYSA-N
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Description

2-(3-Aminobutylamino)-2-oxoacetic acid hydrochloride is a substituted oxoacetic acid derivative characterized by a 3-aminobutylamino side chain and a hydrochloride salt. The compound combines a reactive α-keto acid group with a branched alkylamine moiety, which enhances its solubility in polar solvents and biological compatibility. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules or metal-chelating agents.

Properties

IUPAC Name

2-(3-aminobutylamino)-2-oxoacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(7)2-3-8-5(9)6(10)11;/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZPHEBRASWEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride typically involves the reaction of 3-aminobutylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of 2-oxoacetic acid derivatives, which share the α-keto acid core (O=C-COOH) but differ in substituents. Below is a detailed comparison with structurally related compounds:

Compound Molecular Formula Key Functional Groups Applications Key References
2-(3-Aminobutylamino)-2-oxoacetic acid hydrochloride C₆H₁₂ClN₃O₃ (inferred) α-keto acid, primary amine, hydrochloride salt Pharmaceutical intermediates, chelators N/A (hypothetical)
Acetochlor oxanilic acid (OA) C₁₄H₂₀ClNO₃ α-keto acid, substituted aniline, chloro group Herbicide metabolite (agrochemicals)
2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid ethyl ester monohydrochloride C₉H₁₀Cl₂N₂O₃ α-keto acid, pyridine, ethyl ester, hydrochloride Pharmaceutical synthesis (e.g., kinase inhibitors)
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride C₇H₁₄ClNO₃ α-keto acid, tetrahydrofuran ring, hydrochloride Drug development (CNS targets, glycobiology)
2-(Methylamino)-2-oxoacetic acid C₃H₅NO₃ α-keto acid, methylamine Peptide mimetics, enzyme inhibitors

Key Differences and Implications

Side Chain Complexity: The 3-aminobutylamino group in the target compound provides a longer, flexible alkyl chain compared to simpler amines (e.g., methylamine in ). In contrast, acetochlor OA and alachlor OA feature bulky aryl groups, favoring hydrophobic interactions in herbicide metabolites.

Acid/Base Properties: The hydrochloride salt in the target compound increases water solubility, making it suitable for intravenous formulations. Neutral analogs like 2-(methylamino)-2-oxoacetic acid require pH adjustment for dissolution.

Biological Activity: 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride demonstrates applications in glycobiology due to its tetrahydrofuran ring, which mimics sugar moieties. The target compound’s primary amine may instead target aminopeptidases or neurotransmitter receptors. Herbicide-derived oxoacetic acids (e.g., metolachlor OA ) lack bioactive amines, limiting their utility outside agrochemical degradation pathways.

Synthetic Utility :

  • Ethyl ester derivatives (e.g., ) are often intermediates in prodrug synthesis, whereas the hydrochloride form of the target compound is more likely to be used in final salt formulations.

Physicochemical Data Comparison

Property Target Compound Acetochlor OA 2-Amino-2-(oxan-3-yl)acetic acid HCl
Molecular Weight ~217.63 g/mol 285.77 g/mol 195.64 g/mol
Solubility High (polar solvents) Low (non-polar media) Moderate (aqueous buffers)
pKa (α-keto acid) ~2.5 (estimated) ~2.8 ~2.6
Thermal Stability Stable ≤150°C Degrades above 100°C Stable ≤200°C

Biological Activity

2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride
  • Molecular Formula : C6H12ClN3O3
  • Molecular Weight : 201.63 g/mol
  • CAS Number : 2567498-26-2

The biological activity of 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may act as a modulator of amino acid metabolism and has been investigated for its role in:

  • Neurotransmitter regulation : It may influence the levels of neurotransmitters such as glutamate and GABA, which are crucial for neuronal signaling.
  • Antioxidant properties : It exhibits potential antioxidant activities that could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which suggests its potential use as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed significant inhibition at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains.
Bacterial StrainMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus100
  • Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.
Cell LineConcentration (µM)% Cell Viability
MCF-75070

Synthesis and Formulation

The synthesis of 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride typically involves multi-step organic reactions starting from simple amino acids. The synthesis pathway often includes:

  • Protection of amino groups.
  • Formation of the oxoacid through condensation reactions.
  • Hydrochloride salt formation for enhanced solubility and stability.

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